

Spectroscopic Profile of 2-(4-Methylphenyl)malonaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)malonaldehyde

CAS No.: 27956-35-0

Cat. No.: B1273290

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-(4-Methylphenyl)malonaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using a suite of modern spectroscopic techniques. We will explore the causality behind experimental choices and provide a self-validating framework for its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

2-(4-Methylphenyl)malonaldehyde, a derivative of malonaldehyde, is a compound of interest due to the presence of a reactive 1,3-dicarbonyl moiety and a substituted aromatic ring. Malonaldehyde and its derivatives are often associated with lipid peroxidation and can serve as biomarkers for oxidative stress.[1] The precise and unambiguous characterization of such molecules is paramount for understanding their chemical behavior and potential biological activity. This guide will provide a detailed analysis of its spectroscopic signature.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of **2-(4-Methylphenyl)malonaldehyde** with atom numbering for spectroscopic assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For **2-(4-Methylphenyl)malonaldehyde**, both ^1H and ^{13}C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

A. ^1H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

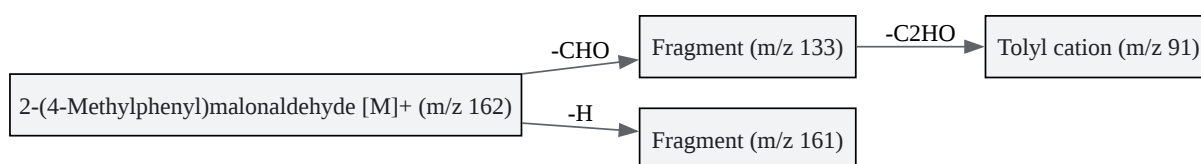
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	s	2H	Aldehydic protons (-CHO)
~7.2 - 7.4	d	2H	Aromatic protons (ortho to -CH)
~7.1 - 7.2	d	2H	Aromatic protons (ortho to $-\text{CH}_3$)
~4.5 - 5.0	s	1H	Methine proton ($-\text{CH}(\text{CHO})_2$)
~2.3 - 2.4	s	3H	Methyl protons ($-\text{CH}_3$)

Interpretation and Rationale

- Aldehydic Protons: Aldehyde protons are characteristically found far downfield (9-10 ppm) due to the strong deshielding effect of the carbonyl group.[2]
- Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing malonaldehyde group are expected to be slightly more deshielded than those ortho to the electron-donating methyl group.
- Methine Proton: The proton alpha to two carbonyl groups is expected to be significantly deshielded.
- Methyl Protons: The methyl group protons on the aromatic ring will appear as a singlet in the typical alkyl-aromatic region.[2]

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(4-Methylphenyl)malonaldehyde** in ~0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
- Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).



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Sources

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